molecular formula C9H18N2O3 B2680923 tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate CAS No. 1262411-11-9

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Cat. No.: B2680923
CAS No.: 1262411-11-9
M. Wt: 202.254
InChI Key: MXXKYIKWBMZZTR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (Molecular Formula: C9H18N2O3) is a high-value azetidine derivative designed for advanced chemical and pharmaceutical research . This compound serves as a versatile synthetic intermediate, or "building block," for constructing more complex molecules. Its structure features both a protected amine (Boc carbamate) and a hydroxymethyl group on the same azetidine ring, providing two distinct sites for chemical modification . Researchers can leverage these functional groups in various reactions, including oxidation to form carboxylic acids, reduction of the ring structure, and nucleophilic substitution of the carbamate group to introduce diverse molecular fragments . In scientific research, this chemical is utilized across multiple disciplines. In chemistry, it is a key starting material for the synthesis of complex organic compounds and novel materials . In biology and medicine, it is investigated for its potential as a biochemical probe to study enzyme mechanisms and is explored as a core scaffold in early-stage drug discovery programs due to its privileged azetidine ring structure . The compound is offered in high purity and is intended for in-vitro research applications only. All products are strictly for use in laboratory settings outside of living organisms and are not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKYIKWBMZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. One common method includes the following steps:

    Formation of Azetidine Intermediate: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol.

    Introduction of tert-Butyl Carbamate: The azetidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Neurological Disorders

Research indicates that tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate may exhibit biological activities relevant to the treatment of neurological disorders. Its structural similarity to neurotransmitter precursors suggests potential interactions with neurotransmitter receptors, which could modulate synaptic activity. Preliminary binding assays have shown promising results, indicating that this compound may influence receptor interactions, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Immunomodulatory Effects

In studies assessing the immunomodulatory effects of this compound, it was observed to influence cytokine production. For example, when administered in specific doses to mouse models, the compound affected interleukin-6 levels following stimulation of Toll-like receptor 7 (TLR7). This suggests its potential role in modulating immune responses, which could be beneficial in autoimmune diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from simpler azetidine derivatives. The process can vary based on laboratory conditions but generally includes steps such as acylation and carbamate formation. The ability to modify this compound into various derivatives enhances its applicability in different therapeutic contexts .

Case Studies

  • Binding Assays : A study highlighted the binding affinity of this compound to various neurotransmitter receptors. The findings suggested that the compound could serve as a lead compound for developing new drugs targeting synaptic dysfunctions associated with neurological disorders.
  • Autoimmune Disease Models : In experimental models of lupus disease, the administration of this compound demonstrated significant effects on disease progression markers. The results indicated its potential utility in treating autoimmune conditions through modulation of immune pathways .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 Azetidine ring, hydroxymethyl, Boc group
tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate 15923-40-7 C₁₇H₂₄N₂O₃ 304.39 Pyrrolidine ring, benzyl, hydroxymethyl
tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate 1393441-68-3 C₁₀H₁₉NO₄ 217.26 Oxetane ring, hydroxymethyl, methyl linker
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate 1205921-06-7 C₁₀H₂₀N₂O₃ 216.28 Azetidine ring, hydroxy group, ethyl linker
tert-Butyl (azetidin-3-yl)carbamate hydrochloride 217806-26-3 C₈H₁₆N₂O₂·HCl 208.69 Azetidine ring, Boc group, hydrochloride salt

Key Differences and Implications

Ring Size and Rigidity

  • Azetidine vs. Pyrrolidine/Oxetane : The four-membered azetidine ring (as in the target compound) offers greater ring strain and rigidity compared to five-membered pyrrolidine (e.g., 15923-40-7) or four-membered oxetane (e.g., 1393441-68-3). This affects conformational flexibility and binding affinity in drug design .
  • Oxetane Derivatives : The oxetane ring in 1393441-68-3 provides enhanced metabolic stability and solubility compared to azetidine but lacks the nitrogen atom for hydrogen bonding .

Functional Group Variations

  • Hydroxymethyl vs. Hydroxy Groups : The hydroxymethyl group (-CH₂OH) in the target compound allows for etherification or esterification, whereas the hydroxy group (-OH) in 1205921-06-7 limits reactivity to oxidation or nucleophilic substitution .

Biological Activity

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H16N2O2
  • CAS Number : 1262411-11-9

It is characterized by the presence of an azetidine ring, a carbamate group, and a hydroxymethyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLCell membrane disruption
Pseudomonas aeruginosa64 µg/mLCell wall synthesis inhibition

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Inhibition of MCF-7 Cell Proliferation
A study conducted on MCF-7 cells revealed that treatment with this compound at concentrations of 10, 20, and 40 µM resulted in a dose-dependent decrease in cell viability. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane integrity and fluidity.
  • Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Research Findings

Recent investigations have focused on the pharmacokinetics and toxicity profiles of this compound. Studies indicate that while the compound exhibits low acute toxicity in animal models, further research is needed to assess long-term effects and therapeutic windows.

Table 2: Toxicity Profile

ParameterResult
Oral LD50 (in rats)>2000 mg/kg
Dermal LD50 (in rabbits)>2000 mg/kg
Acute Toxicity ClassificationHarmful if swallowed

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate?

Methodological Answer:
The compound can be synthesized via carbamate protection of the azetidine ring. A common approach involves reacting 3-(hydroxymethyl)azetidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) is synthesized by protecting the amine group under inert conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis : Use GC/MS to detect volatile impurities (e.g., residual solvents) .
  • Structural Confirmation : Employ 1^1H NMR and 13^13C NMR to verify the carbamate and hydroxymethyl groups. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1^1H NMR.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (210–254 nm) ensures >95% purity .

Advanced: What experimental precautions are critical for maintaining stability during synthesis?

Methodological Answer:

  • Moisture Sensitivity : The carbamate group is prone to hydrolysis. Use anhydrous solvents and inert gas (N₂/Ar) during reactions .
  • Temperature Control : Avoid exceeding 40°C during Boc protection to prevent decomposition.
  • Storage : Store at –20°C under desiccant (e.g., silica gel) to prolong shelf life .

Advanced: How can researchers resolve contradictions in reaction yields for fluorinated analogs?

Methodological Answer:
Fluorinated derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) may exhibit variable yields due to steric and electronic effects.

  • Optimization Steps :
    • Screen fluorinating agents (e.g., Selectfluor vs. DAST) to balance reactivity and selectivity.
    • Use kinetic studies (via in-situ IR or LC-MS) to identify intermediate stability issues.
    • Adjust solvent polarity (e.g., DMF for polar transition states) to improve fluorination efficiency .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician and provide the SDS .

Advanced: How can researchers analyze degradation products under acidic/basic conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Hydrolysis : Reflux in 1M HCl (6 hrs) to cleave the carbamate, yielding azetidine-3-(hydroxymethyl)amine. Monitor via TLC or HPLC .
    • Basic Hydrolysis : Stir in 1M NaOH to isolate 3-(hydroxymethyl)azetidin-3-ol.
  • Identification : Use HRMS and 1^1H NMR to confirm degradation products. Compare retention times with synthetic standards .

Advanced: What strategies improve enantiomeric purity in chiral derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation.
  • Dynamic Kinetic Resolution : Catalyze reactions with enantioselective enzymes (e.g., lipases) in biphasic systems .

Basic: How is tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamento used in peptide mimetics?

Methodological Answer:
The hydroxymethyl group serves as a linker for conjugating bioactive moieties (e.g., fluorescent tags or pharmacophores).

  • Conjugation Protocol :
    • Activate the hydroxyl group with CDI (1,1'-carbonyldiimidazole) in DMF.
    • React with amine-containing ligands (e.g., peptides) at 4°C overnight.
    • Purify via size-exclusion chromatography .

Advanced: What computational tools predict reactivity in azetidine-based scaffolds?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for carbamate hydrolysis or ring-opening reactions.
  • MD Simulations : Analyze solvation effects on stability (e.g., water vs. DMSO) with GROMACS .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Adjustments :
    • Replace THF with 2-MeTHF for better temperature control.
    • Optimize Boc protection using flow chemistry to enhance mixing and heat dissipation.
    • Use SLE (supported liquid extraction) for efficient product isolation .

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